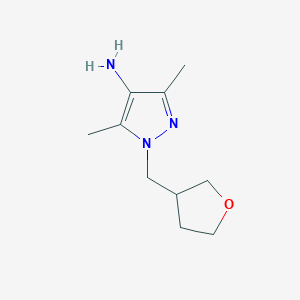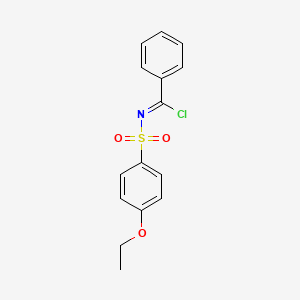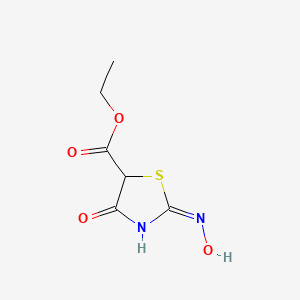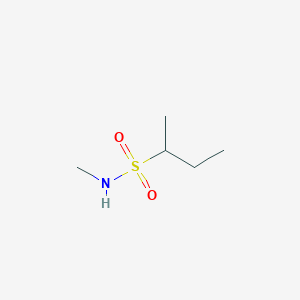
2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid is a fluorinated organic compound with the molecular formula C8H8FNO3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid can be achieved through several methods One common approach involves the use of fluorinated pyridines as starting materialsThe reaction conditions often require the use of strong bases and fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, leading to increased potency and selectivity. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid: This compound has a similar structure but with two fluorine atoms instead of one.
2-Fluoro-4-(2-methoxypyridin-4-yl)benzoic acid: This compound has a benzoic acid moiety instead of an acetic acid moiety.
2-Fluoro-2-(3-fluoro-2-methoxypyridin-4-yl)acetic acid: This compound has an additional fluorine atom on the pyridine ring.
Uniqueness
2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid is unique due to its specific substitution pattern and the presence of both a fluorine atom and a methoxy group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H8FNO3 |
|---|---|
Peso molecular |
185.15 g/mol |
Nombre IUPAC |
2-fluoro-2-(2-methoxypyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO3/c1-13-6-4-5(2-3-10-6)7(9)8(11)12/h2-4,7H,1H3,(H,11,12) |
Clave InChI |
BUAQPYAKBGEBHI-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC(=C1)C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(5-{[(2-Chlorophenyl)amino]sulfonyl}-1,3-benzoxazol-2-yl)thio]acetic acid](/img/structure/B13075376.png)

![3-Chloroimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13075390.png)


![{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13075406.png)
![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13075414.png)
![2-ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075432.png)


![1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13075458.png)
